molecular formula C7H6FNO B13515215 5-fluoro-2H,3H-furo[2,3-c]pyridine

5-fluoro-2H,3H-furo[2,3-c]pyridine

Cat. No.: B13515215
M. Wt: 139.13 g/mol
InChI Key: CXMXUSRDTPQPHT-UHFFFAOYSA-N
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Description

5-Fluoro-2H,3H-furo[2,3-c]pyridine is a fluorinated fused heterocyclic compound of high interest in medicinal chemistry and drug discovery. As a furopyridine derivative, it serves as a versatile scaffold for designing novel bioactive molecules. The furopyridine core is a key structural element in compounds with a broad spectrum of biological activities, particularly in anticancer and antiviral research . Furopyridine derivatives have been identified as potent inhibitors of various kinases, such as cyclin-dependent kinase 2 (CDK2), which is a critical target for the development of anticancer therapeutics . Furthermore, the furopyridine scaffold is found in HIV protease inhibitors, underscoring its relevance in antiviral drug development . The incorporation of a fluorine atom is a common strategy in modern drug design, as it can influence a molecule's potency, metabolic stability, and membrane permeability. Researchers can utilize this compound as a privileged building block to develop potential therapeutic agents. This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

IUPAC Name

5-fluoro-2,3-dihydrofuro[2,3-c]pyridine

InChI

InChI=1S/C7H6FNO/c8-7-3-5-1-2-10-6(5)4-9-7/h3-4H,1-2H2

InChI Key

CXMXUSRDTPQPHT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CN=C(C=C21)F

Origin of Product

United States

Preparation Methods

Metalation and Cross-Coupling Strategy

One of the most efficient synthetic routes to this compound involves a telescoped metalation/cross-coupling/nucleophilic substitution sequence starting from fluoropyridines. This method was reported in a 2022 study focusing on benzofuro[2,3-c]pyridines synthesis, which can be adapted for the 5-fluoro derivative.

Key steps:

  • Lithiation: 3-fluoropyridine is treated with lithium diisopropylamide (LDA) at −25 °C to generate the lithiated intermediate.
  • Zincation: The lithiated species is transmetallated with zinc chloride to form an organozinc intermediate.
  • Cross-coupling: The organozinc intermediate undergoes palladium-catalyzed cross-coupling with 2-bromophenyl acetates under mild conditions using Pd XPhos G3 catalyst and XPhos ligand.
  • Nucleophilic substitution: The resulting biaryl phenol intermediate is subjected to intramolecular nucleophilic aromatic substitution (S_NAr) in the presence of cesium carbonate in DMF at 100 °C to form the furo[2,3-c]pyridine ring system.

This sequence yields this compound (compound 5e in the study) in isolated yields ranging from 39% to 88%, depending on substrate and conditions.

Step Reagents/Conditions Outcome/Yield
Lithiation LDA, THF, −25 °C Lithiated pyridine
Transmetallation ZnCl2, THF, room temperature Organozinc intermediate
Cross-coupling Pd XPhos G3, XPhos, THF, 70 °C, 20 min Biaryl phenol
Nucleophilic substitution Cs2CO3, DMF, 100 °C, 2 h 5-fluoro-furo[2,3-c]pyridine (39–88%)

This method is notable for its one-pot nature and tolerance to various substituents on the phenyl ring, enabling structural diversity.

Diazotization and Cyclization Approach

Another approach involves the synthesis of related fused heterocycles such as triazolo-furo-pyridines via diazotization of amino-substituted furo[2,3-c]pyridines. While this method is more commonly applied to tricyclic derivatives, the underlying chemistry provides insight into functionalization strategies of the furo[2,3-c]pyridine core.

Typical sequence:

  • Preparation of 2-amino-furo[2,3-c]pyridine intermediates by reaction of substituted aminopyridines.
  • Diazotization of the amino group using sodium nitrite in acidic aqueous solution at 0 °C.
  • Intramolecular cyclization leading to fused tricyclic systems.

Though this method focuses on triazolo derivatives, the diazotization and subsequent ring transformations highlight potential late-stage modifications applicable to this compound scaffolds.

Base-Induced Cyclization of 2-(2,6-Dichloropyridin-3-yl)ethanol Derivatives

A patent describes the synthesis of dihydrofuro[2,3-b]pyridine compounds via base-induced cyclization of 2-(2,6-dichloropyridin-3-yl)ethanol derivatives. While this example is for the b-isomer, similar strategies can be adapted for the c-isomer.

Procedure highlights:

  • Treatment of 2-(2,6-dichloropyridin-3-yl)ethanol with a strong base such as sodium tert-butoxide in solvents like tetrahydrofuran (THF) or 1,4-dioxane at around 60 °C.
  • Intramolecular cyclization yields dihydrofuro[2,3-b]pyridine.
  • Subsequent functional group transformations (e.g., palladium-catalyzed cyanation) can be performed to introduce further substituents.

This method emphasizes the utility of strong bases and controlled heating to induce ring closure in pyridine-based systems and can be considered for synthesizing related furo[2,3-c]pyridine derivatives with fluorine substituents.

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Metalation/Cross-coupling/S_NAr LDA, ZnCl2, Pd XPhos G3, Cs2CO3, DMF, 70–100 °C 39–88 One-pot, versatile, good functional group tolerance Requires sensitive organometallic reagents
Diazotization/Cyclization NaNO2, AcOH/H2O, 0 °C Moderate Enables tricyclic derivatives, late-stage modifications More steps, specific to amino precursors
Base-induced cyclization NaOtBu, THF or dioxane, 60 °C Moderate to good Simple reagents, direct cyclization Limited to specific substrates, regioselectivity challenges

Summary Table of Key Data

Compound/Intermediate Reaction Type Conditions/Notes Yield (%) Reference
3-Fluoropyridine → Organozinc Lithiation + Transmetallation LDA, ZnCl2, THF, −25 °C to RT N/A
Organozinc + 2-Bromophenyl Acetate Pd-catalyzed Cross-coupling Pd XPhos G3, XPhos, THF, 70 °C, 20 min N/A
Biaryl phenol → Furo[2,3-c]pyridine Intramolecular S_NAr Cs2CO3, DMF, 100 °C, 2 h 39–88
2-Amino-furo[2,3-c]pyridine Diazotization + Cyclization NaNO2, AcOH/H2O, 0 °C Moderate
2-(2,6-Dichloropyridin-3-yl)ethanol Base-induced cyclization NaOtBu, THF or dioxane, 60 °C Moderate

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2H,3H-furo[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 5-position.

Scientific Research Applications

5-fluoro-2H,3H-furo[2,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-2H,3H-furo[2,3-c]pyridine involves its interaction with molecular targets and pathways within biological systems. For instance, derivatives of this compound have been shown to target key cellular signaling pathways, such as the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions can disrupt cellular processes, leading to anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzofuro[2,3-c]Pyridine Derivatives

  • Structure : Benzofuropyridines are tricyclic systems with fused benzene, furan, and pyridine rings, differing from the bicyclic 5-fluoro derivative.
  • Activity : Benzofuro[2,3-c]pyridine (compound II) exhibits multidrug resistance (MDR) modulation, likely due to extended π-conjugation enhancing interactions with efflux pumps .
  • Synthetic Accessibility : Benzofuropyridines are less explored than dibenzofurans, with complex synthesis requiring multi-step metalation and cross-coupling reactions .
Table 1: Key Differences Between 5-Fluoro-Furo[2,3-c]Pyridine and Benzofuro[2,3-c]Pyridine
Property 5-Fluoro-2H,3H-Furo[2,3-c]Pyridine Benzofuro[2,3-c]Pyridine
Ring System Bicyclic (furan + pyridine) Tricyclic (benzene + furan + pyridine)
Bioactivity Under investigation MDR modulation
Synthetic Complexity Moderate (e.g., Pd-catalyzed C–H activation) High (Negishi cross-coupling/SNAr)

Furo[2,3-b]Pyridine Derivatives

  • Structure : The [2,3-b] isomer differs in the fusion position, altering substituent orientation.
  • Activity : Derivatives like 5-(3-fluorophenyl)furo[2,3-b]pyridine-carboxamide show kinase inhibition, highlighting the role of fluorine in enhancing target affinity .
  • Synthesis : Palladium-catalyzed C–H activation efficiently constructs these scaffolds, similar to methods for [2,3-c] isomers .
Table 2: Comparison of Furopyridine Isomers
Property Furo[2,3-c]Pyridine Furo[2,3-b]Pyridine
Fusion Position Pyridine C3 fused to furan C2 Pyridine C2 fused to furan C3
Fluorine Impact Stabilizes electron-deficient core Enhances hydrophobic interactions
Representative Activity Potential kinase inhibition CDK inhibition (e.g., elbfluorene)

Thieno[2,3-c]Pyridine Derivatives

  • Structure: Replacing furan oxygen with sulfur in thieno[2,3-c]pyridines increases lipophilicity.
  • Activity : Trifluoromethyl-substituted derivatives (e.g., compound 5m) exhibit IC50 values of 2.02 μM for kinase targets, demonstrating the importance of electron-withdrawing groups .
  • Synthesis: Limited reports exist for thieno[2,3-c]pyridines, requiring specialized cyclization of Schiff bases .
Table 3: Electronic Effects of Substituents
Compound Substituent IC50 (μM) Key Feature
This compound 5-F N/A Enhanced metabolic stability
Tetrahydrothieno[2,3-c]pyridine 5m 3-CF3 2.02 High kinase inhibition
2-Phenyl-5-methoxyfuro[2,3-c]pyridine 5-OCH3 N/A Improved synthetic yield (72%)

Pyrrolo[2,3-c]Pyridine Derivatives

  • Structure : Pyrrolo derivatives replace furan oxygen with NH, enabling hydrogen bonding.
  • Activity : Pyrrolo[2,3-c]pyridines show cytotoxicity against EGFR-overexpressing A431 cells, with SAR studies emphasizing substituent effects at the 6-position .
  • Synthesis : Key intermediates like 7-chloropyrrolo[2,3-c]pyridine are synthesized via sequential functionalization .

Key Research Findings and Trends

Fluorine’s Role : Fluorine at the 5-position in furopyridines improves metabolic stability and electron deficiency, critical for kinase binding .

Synthetic Methods: Pd-catalyzed C–H activation is versatile for furopyridines, while thieno- and benzofuropyridines require more complex protocols .

Bioactivity: Electron-withdrawing groups (e.g., CF3, F) enhance inhibitory potency, as seen in thieno and furo derivatives .

Biological Activity

5-Fluoro-2H,3H-furo[2,3-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound serves as a versatile building block in medicinal chemistry. Its fluorinated structure can enhance bioavailability and efficacy in drug development. The compound has been shown to interact with specific molecular targets, including:

  • Serine/threonine kinase AKT1 : Inhibition of this kinase disrupts critical cellular signaling pathways involved in cell survival and proliferation.
  • Estrogen receptor alpha (ERα) : Targeting this receptor can influence hormone-driven cancers by modulating estrogen signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Various derivatives have been synthesized and tested against a range of pathogens. The compound's effectiveness is attributed to its ability to interfere with microbial growth mechanisms.

Case Study: Antimicrobial Screening

A study screened several derivatives of this compound against common bacterial strains. The results indicated that certain derivatives displayed significant inhibitory activity against Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AStaphylococcus aureus8 µg/mL
Derivative BEscherichia coli16 µg/mL
Derivative CPseudomonas aeruginosa32 µg/mL

These findings suggest that modifications to the furo[2,3-c]pyridine structure can enhance antimicrobial potency.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated its potential to inhibit the growth of various cancer cell lines through different mechanisms.

Case Study: Anticancer Efficacy

In vitro studies evaluated the cytotoxic effects of this compound on several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.4 ± 1.2Induction of apoptosis
HepG2 (Liver)10.7 ± 0.9Cell cycle arrest at G0/G1 phase
SGC-7901 (Stomach)22.8 ± 1.5Inhibition of angiogenesis

The compound exhibited significant antiproliferative activity across these cell lines, demonstrating its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-fluoro-2H,3H-furo[2,3-c]pyridine?

  • Methodological Answer : The most common approach involves cyclization of halogenated pyridine precursors. For example, Chang and Tai (2018) synthesized furo[2,3-c]pyridine derivatives via Pd-catalyzed cross-coupling reactions, followed by intramolecular cyclization under acidic conditions . Alternative routes include ring-closing metathesis or nucleophilic substitution on fluorinated intermediates, as seen in analogous compounds like 5-chloro-2-hydroxymethyl furo[3,2-b]pyridine ( ). Key steps often require anhydrous solvents (e.g., THF or DMF) and catalysts like Pd(PPh₃)₄.

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Characterization typically combines:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm ring fusion and fluorine coupling patterns (e.g., splitting due to ⁵J-F-H interactions).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks, as demonstrated for ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate ().
  • X-ray Crystallography : Used in structurally related compounds (e.g., pyrrolo[2,3-d]pyrimidines in ) to resolve ambiguities in regiochemistry.

Advanced Research Questions

Q. What strategies optimize regioselective fluorination in furopyridine systems?

  • Methodological Answer : Fluorination at the 5-position is challenging due to competing side reactions. and highlight two approaches:

Electrophilic Fluorination : Use of Selectfluor® or F-TEDA-BF₄ in aprotic solvents at low temperatures (−78°C to 0°C).

Nucleophilic Displacement : Substitution of chloro or boronic acid groups (e.g., 2-chloro-3-fluoropyridine-4-boronic acid in ) with KF or CsF in DMSO.

  • Key Consideration : Steric hindrance from the fused furan ring may require prolonged reaction times (24–48 hours) and excess fluorinating agents.

Q. How can computational modeling aid in predicting reactivity or binding affinity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Used to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites. For example, PubChem’s computed InChI keys () provide baseline data for molecular docking studies.
  • Molecular Dynamics (MD) Simulations : Applied to study interactions with biological targets (e.g., enzymes or receptors), leveraging structural analogs like trifluoromethyl-pyrrolopyridines ().

Q. What experimental techniques resolve contradictions in reported spectroscopic data for furopyridine derivatives?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., aldehyde protons in furo[2,3-c]pyridine-2-carbaldehyde, ) are addressed via:

  • Variable Temperature NMR : To assess dynamic effects like ring puckering.
  • Isotopic Labeling : ¹⁹F-¹H HOESY experiments to confirm spatial proximity of fluorine and adjacent protons.
  • Cross-Validation : Compare data with structurally characterized compounds (e.g., 5-fluoro-1H-pyrrolo[2,3-b]pyridine in ).

Research Design & Data Analysis

Q. How to design experiments to study the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Hydrolytic Stability Assays : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, monitoring degradation via HPLC-MS over 24–72 hours.
  • Oxidative Stress Tests : Expose to H₂O₂ or cytochrome P450 enzymes, using LC-MS/MS to detect metabolites.
  • Reference Models : Use stability data from similar compounds, such as 5-chloro-2-methyl-pyrrolo[2,3-b]pyridine ().

Q. What are the best practices for analyzing substituent effects on the electronic properties of furopyridine cores?

  • Methodological Answer :

  • Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of substituents (e.g., −F vs. −CF₃).
  • UV-Vis Spectroscopy : Correlate absorption maxima (λₘₐₓ) with conjugation length, as shown for trifluoromethyl-furo[2,3-b]pyridine carboxylic acids ().
  • Hammett Constants : Use σₚ values to predict reactivity trends (e.g., fluorinated vs. chlorinated analogs in ).

Tables for Key Data Comparison

Table 1 : Synthetic Methods for Fluorinated Furopyridines

MethodConditionsYield (%)Key Reference
Pd-Catalyzed CyclizationPd(PPh₃)₄, K₂CO₃, DMF, 100°C65–78Chang & Tai (2018)
Electrophilic FluorinationSelectfluor®, CH₃CN, −20°C45–60
Nucleophilic DisplacementCsF, DMSO, 80°C, 24 h50–70

Table 2 : Spectroscopic Signatures of Key Derivatives

Compound¹⁹F NMR (ppm)¹H NMR (δ, ppm)HRMS (m/z)
This compound−112.36.89 (d, J=5.1 Hz)151.0432
Ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate8.21 (s, H-4)225.0198
5-Fluoro-1H-pyrrolo[2,3-b]pyridine−118.77.45 (dd, J=3.0 Hz)148.0376

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